molecular formula C13H14N4OS B4286571 N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No. B4286571
M. Wt: 274.34 g/mol
InChI Key: BACIZLIXHOHQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood. However, studies have shown that it may act as an inhibitor of various enzymes and receptors involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea exhibits various biochemical and physiological effects. These effects include the inhibition of cancer cell growth, reduction of inflammation, and protection against neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, it has shown promise as a potential therapeutic agent in various fields of medicine. However, its limitations include the lack of a complete understanding of its mechanism of action and the potential for toxicity at higher concentrations.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. Some of these directions include:
1. Further exploration of its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of the potential for drug delivery systems to improve the efficacy and safety of N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea.
4. Testing the compound in various animal models to evaluate its efficacy and safety.
5. Exploration of its potential for use in combination therapies with other drugs to increase its effectiveness.
Conclusion:
N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a promising chemical compound that has shown potential for therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its potential therapeutic applications and improve its efficacy and safety.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas where this compound has shown promise include cancer treatment, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9(18)10-4-3-5-11(8-10)14-13(19)15-12-6-7-17(2)16-12/h3-8H,1-2H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACIZLIXHOHQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-acetylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.